Agaric Acid

Content Navigation

Mitochondrial research often requires simultaneous inhibition of ANT and IMAC without inducing MPT? Standard inhibitors like CATR or BKA fail in multi-pathway workflows. Agaric acid (CAS 666-99-9) solves this: a lipophilic tricarboxylic acid that dually blocks ANT and IMAC, induces MPT, and inhibits citrate transport. Key outcomes: - Enables selective study of IMAC-mediated anion fluxes - Blocks citrate transport in liver mitochondria for lipogenesis modeling - Reliably triggers Ca2+ release and mitochondrial swelling in apoptosis assays. Supplied with verified purity, ready for global delivery.

CAS Number

Product Name

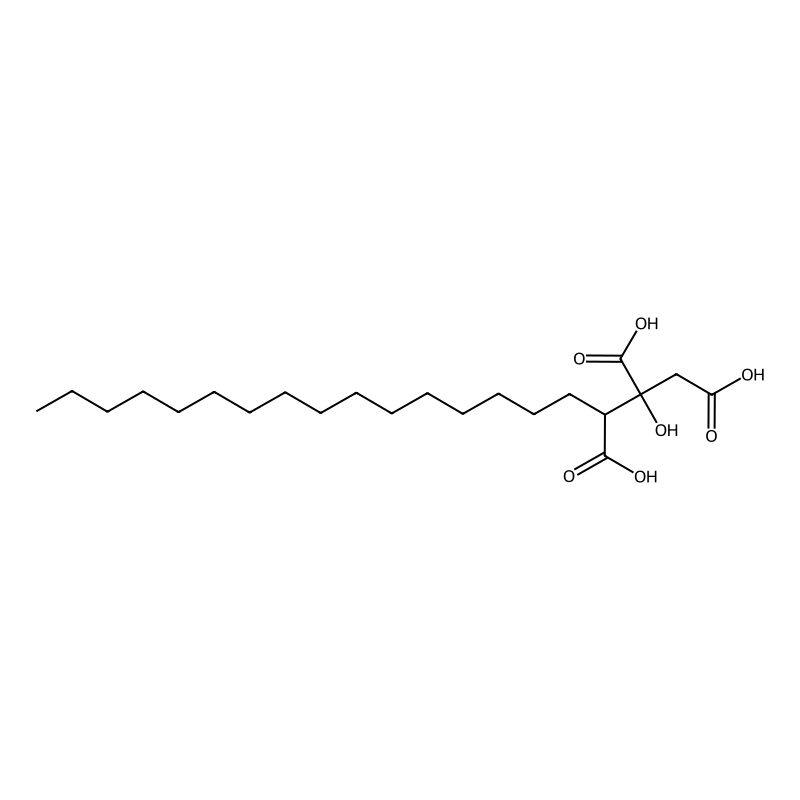

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Agaric acid (α-cetylcitric acid) is a lipophilic tricarboxylic acid primarily procured as a cell-permeable inhibitor of mitochondrial transport systems. Unlike generic organic acids, its distinct structural profile—featuring a 16-carbon alkyl chain attached to a citric acid core—enables it to embed within mitochondrial membranes. It is established as a dual-action inhibitor of both the adenine nucleotide translocase (ANT) and the mitochondrial inner membrane anion channel (IMAC), while also effectively blocking citrate transport [1]. This multi-target profile makes it a critical reagent for laboratory workflows evaluating mitochondrial permeability transition (MPT), calcium efflux, and lipogenesis, offering distinct functional utility over highly selective, single-target mitochondrial toxins [2].

Research & Procurement Fit

References

- [1] Beavis AD. On the relationship between the mitochondrial inner membrane anion channel and the adenine nucleotide translocase. J Biol Chem. 1992.

- [2] García N, et al. Agaric acid induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Mitochondrion. 2005.

Substituting agaric acid with standard ANT inhibitors, such as carboxyatractyloside (CATR) or bongkrekic acid (BKA), fundamentally alters assay outcomes and fails in multi-pathway laboratory workflows. While CATR is highly selective for ANT, it completely fails to inhibit IMAC, rendering it ineffective for studies requiring simultaneous blockade of mitochondrial anion fluxes [1]. Conversely, BKA locks ANT in the matrix conformation, preventing the mitochondrial permeability transition (MPT), whereas agaric acid actively induces MPT and accelerates calcium release [2]. Furthermore, attempting to use simple structural analogs like citric acid as substitutes fails because they lack the lipophilic cetyl chain required for membrane insertion and transport inhibition, making agaric acid a non-interchangeable material for specific mitochondrial and lipogenesis assays.

Substitution Risk

Simpler tricarboxylates (e.g., citric acid) lack the C16 alkyl chain required for membrane intercalation and dual-target binding.

Non-amphipathic ANT ligands (e.g., atractyloside) do not exhibit membrane fluidity-dependent activity and may alter experimental context.

Bongkrekic acid and cyclosporin A are functional opposites (mPTP inhibitors), not interchangeable in gain-of-function mitochondrial studies.

References

- [1] Beavis AD. On the relationship between the mitochondrial inner membrane anion channel and the adenine nucleotide translocase. J Biol Chem. 1992.

- [2] García N, et al. Agaric acid induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Mitochondrion. 2005.

Dual Inhibition of IMAC and ANT vs. Carboxyatractyloside

In mitochondrial transport assays, agaric acid demonstrates the capacity to inhibit the mitochondrial inner membrane anion channel (IMAC), completely blocking the transport of large anions such as malonate. In direct contrast, the highly selective ANT inhibitor carboxyatractyloside (CATR) exerts no inhibitory effect on IMAC, even at saturating concentrations [1]. This functional divergence confirms that while both compounds target ANT, only agaric acid can be utilized to simultaneously arrest IMAC-mediated anion fluxes.

| Evidence Dimension | IMAC-mediated malonate transport inhibition |

| Target Compound Data | Complete block of large anion transport via IMAC |

| Comparator Or Baseline | Carboxyatractyloside (CATR) (0% inhibition on IMAC) |

| Quantified Difference | Agaric acid provides complete IMAC blockade for large anions, whereas CATR provides 0% blockade. |

| Conditions | Isolated mitochondria, inner membrane anion channel transport assay |

Buyers studying mitochondrial volume homeostasis must select agaric acid over CATR to successfully inhibit IMAC alongside ANT.

Citrate Transport Blockade vs. Citric Acid Baseline

Agaric acid acts as a potent inhibitor of citrate transport in rat liver mitochondria, directly impacting downstream fatty acid synthesis. While it shares a tricarboxylic acid core with citric acid, agaric acid's alpha-cetyl chain allows it to act as a transport antagonist rather than a substrate. Dietary administration of agaric acid (1-4%) significantly decreases fatty acid synthesis and increases unsaponifiable lipid formation in the liver, a metabolic blockade not achievable with generic citrate supplementation [1].

| Evidence Dimension | Inhibition of mitochondrial citrate transport and lipogenesis |

| Target Compound Data | Significant decrease in fatty acid synthesis at 1-4% dietary dose |

| Comparator Or Baseline | Citric acid / generic tricarboxylic acids (Act as substrates, do not inhibit transport) |

| Quantified Difference | Agaric acid blocks transport and reduces lipogenesis, whereas generic analogs feed the pathway. |

| Conditions | Rat liver mitochondria and in vivo dietary models |

Procurement for metabolic assays requiring the blockade of citrate efflux from mitochondria to the cytosol must specify agaric acid over generic tricarboxylic acids.

Induction of Mitochondrial Permeability Transition vs. Bongkrekic Acid

Agaric acid (2.5-20 μM) actively induces the mitochondrial permeability transition (MPT) by interacting with ANT, accelerating the release rate of accumulated Ca2+, disrupting the transmembrane potential, and causing mitochondrial swelling [1]. This behavior sharply contrasts with bongkrekic acid (BKA), another ANT ligand, which strictly inhibits MPT by locking the translocase in the matrix-facing conformation. Therefore, agaric acid is required when the experimental workflow demands triggering, rather than suppressing, MPT via ANT modulation.

| Evidence Dimension | Impact on Mitochondrial Permeability Transition (MPT) and Ca2+ release |

| Target Compound Data | Induces MPT and accelerates Ca2+ release at 2.5-20 μM |

| Comparator Or Baseline | Bongkrekic acid (BKA) (Inhibits MPT and prevents Ca2+ release) |

| Quantified Difference | Agaric acid acts as an MPT inducer, whereas BKA acts as a complete MPT inhibitor. |

| Conditions | Rat renal cortical mitochondria, 25°C, Ca2+ efflux monitoring |

Researchers aiming to trigger MPT and mitochondrial swelling via ANT interaction must procure agaric acid, explicitly avoiding BKA.

Non-Bactericidal Biofilm Inhibition vs. Broad-Spectrum Antibiotics

At a concentration of 100 μM, agaric acid significantly inhibits the biofilm formation of Salmonella typhimurium by suppressing the transcription of flagellum-related genes and inhibiting bacterial motility, without acting as a direct bactericidal agent [1]. Unlike broad-spectrum antibiotics that lyse cells and exert strong evolutionary pressure for resistance, agaric acid specifically targets the motility pathways required for initial surface attachment, offering a specialized mechanism for anti-biofilm research.

| Evidence Dimension | Mechanism of biofilm inhibition |

| Target Compound Data | Suppresses flagellar gene transcription and motility at 100 μM |

| Comparator Or Baseline | Traditional bactericidal antibiotics (Inhibit biofilms via cell death/lysis) |

| Quantified Difference | Agaric acid prevents biofilm formation via motility inhibition without immediate lethality, unlike standard antibiotics. |

| Conditions | Salmonella typhimurium cultures, 24-48 h incubation |

Provides a targeted, non-lethal reagent for microbiologists studying biofilm inhibition pathways independent of bactericidal pressure.

Mitochondrial Volume Homeostasis Assays

Due to its demonstrated capacity to inhibit the inner membrane anion channel (IMAC), agaric acid is the preferred reagent for isolating IMAC-mediated anion fluxes from other mitochondrial transport mechanisms [1].

Lipogenesis and Metabolic Pathway Regulation

Agaric acid is utilized in metabolic research to block citrate transport in liver mitochondria, effectively halting downstream cytosolic fatty acid synthesis for obesity and lipid metabolism modeling [2].

Calcium Efflux and MPT Modeling

As a reliable inducer of the mitochondrial permeability transition, agaric acid is applied in apoptotic and mitochondrial dysfunction assays to trigger rapid Ca2+ release and mitochondrial swelling [3].

Application Fit

References

- [1] Beavis AD. On the relationship between the mitochondrial inner membrane anion channel and the adenine nucleotide translocase. J Biol Chem. 1992.

- [2] Chávez E, et al. The effect of agaric acid on citrate transport in rat liver mitochondria. Life Sci. 1978.

- [3] García N, et al. Agaric acid induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Mitochondrion. 2005.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2. García N, Pavón N, Chávez E. The effect of N-ethylmaleimide on permeability transition as induced by carboxyatractyloside, agaric acid, and oleate. Cell Biochem Biophys. 2008;51(2-3):81-7. doi: 10.1007/s12013-008-9016-5. Epub 2008 Jul 23. PMID: 18649145.

3. Freedland RA, Newton RS. Agaric acid. Methods Enzymol. 1981;72:497-506. doi: 10.1016/s0076-6879(81)72039-1. PMID: 7311847.

Explore Compound Types